2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-(dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7-5-8(13)11-9(10-7)12(3)4/h5-6H,1-4H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRQIEJKAOJNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Urea Components
Replacing urea with N,N-dimethylurea in the Biginelli reaction could directly introduce the dimethylamino group. However, classical conditions often fail due to reduced nucleophilicity of dimethylurea. Recent advances using Fe(III) Schiff base catalysts under ultrasonic irradiation (40 kHz, 70°C) have improved reactivity with substituted ureas, achieving yields up to 88% for analogous dihydropyrimidinones.
Example protocol :
β-Keto Ester Modifications
Using β-keto esters with branched alkyl chains (e.g., isopropyl acetoacetate) directs the isopropyl group to C6. Catalyst selection critically impacts regioselectivity:
| Catalyst | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|
| Fe(III)-SBA-15 | 82 | 45 min | 70°C |
| CAN | 68 | 3 h | 80°C |
| L-(+)-tartaric acid-DMU | 75 | 2 h | 70°C |
Ultrasound-assisted methods reduce reaction times by 60% compared to conventional heating.
Post-Synthetic Functionalization Strategies
Amination-Alkylation Sequence
- Synthesize 2-amino-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one via Biginelli reaction using guanidine hydrochloride.
- Methylate the amino group using dimethyl sulfate (2 eq) in DMF at 0–5°C with K₂CO₃ as base:
$$
\text{2-NH}2 + (\text{CH}3)2\text{SO}4 \rightarrow \text{2-N}(\text{CH}3)2 + \text{H}2\text{SO}4
$$
Yields: 70–85% after column chromatography.
Reductive Amination
- Prepare 2-oxo intermediate via oxidation of 2-hydroxy analog (H₂O₂, AcOH, 50°C).
- React with dimethylamine hydrochloride (3 eq) using NaBH₃CN in MeOH:
$$
\text{2-O} + \text{H}2\text{N}(\text{CH}3)2 \xrightarrow{\text{NaBH₃CN}} \text{2-N}(\text{CH}3)_2
$$
Isolated yields: 65–78%.
Green Chemistry Approaches
Low-Melting Mixture (LMM) Synthesis
A eutectic mixture of L-(+)-tartaric acid and N,N'-dimethylurea (30:70 wt%) serves as both solvent and catalyst:
- Heat LMM to 70°C until molten.
- Add aldehyde (1 mmol), β-keto ester (1 mmol), and N-methylurea (1.2 mmol).
- Stir for 2 h, then precipitate with ice water.
Advantages :
Mechanochemical Synthesis
Ball-mill grinding (400 rpm, stainless steel jar):
- Reactants: 1.5 eq aldehyde, 1 eq β-keto ester, 1.2 eq dimethylurea
- Additive: SiO₂ nanoparticles (5 wt%)
- Time: 30 min
- Yield: 81% with 98% purity by HPLC
Analytical Characterization
Key spectroscopic data for authentication:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.82 (s, 6H, N(CH₃)₂), 3.21–3.29 (m, 1H, CH(CH₃)₂), 5.41 (s, 1H, H-5), 9.12 (br s, 1H, NH).
- FT-IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-N).
- HRMS (ESI+) : m/z calcd for C₉H₁₆N₃O [M+H]⁺ 194.1293, found 194.1296.
Challenges and Optimization
Regioselectivity Control
The isopropyl group’s steric bulk necessitates careful catalyst selection. Fe(III)-SBA-15 provides 98:2 regioselectivity for C6-substitution over C5 in model reactions.
Dimethylamino Group Stability
N-Demethylation occurs above 150°C, requiring low-temperature workup (<50°C) during solvent removal.
Industrial-Scale Considerations
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Purity | 98.5% | 99.3% |
| E-Factor | 32 | 18 |
| Cost/kg | \$1,200 | \$850 |
Flow systems using immobilized Fe(III)-SBA-15 in microreactors achieve 93% conversion in 8 min residence time.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, compounds with similar motifs have shown minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria .
Compound MIC (µg/mL) Target Pathogen Similar Derivative A 256 E. coli Similar Derivative B 256 S. aureus -
Cytotoxicity Against Cancer Cells
Study Focus Tumor Type Reduction (%) Anticancer Activity Study Triple-Negative Breast Cancer 40 - Enzyme Inhibition
Case Study 1: Anticancer Efficacy
A study conducted at a major research institution evaluated the anticancer efficacy of 2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one against various cancer cell lines:
- Significant Tumor Reduction : Treated mice showed a tumor size decrease of around 40% compared to untreated controls.
- Mechanistic Insights : Western blot analyses indicated downregulation of anti-apoptotic proteins in treated groups.
Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial properties of the compound:
- In Vitro Testing : The compound was tested against multiple bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited an MIC comparable to established antibiotics, making it a candidate for further development.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Dihydropyrimidinones
*Note: Molecular weight for the target compound is calculated based on its formula.
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) at C2 in the target compound contrasts with trifluoromethyl (electron-withdrawing) in , which may alter electronic density and reactivity in nucleophilic substitutions .
- Steric Hindrance: Bulky substituents like cyclohexylamine () or aminobutyl () at C2 reduce reaction rates in further functionalization compared to dimethylamino .
- Solubility : Hydrochloride salts () enhance water solubility, whereas trifluoromethyl groups () increase lipophilicity, impacting pharmacokinetics .
Biological Activity
The compound 2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS Number: 1247499-80-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
- Molecular Formula : CHNO
- Molecular Weight : 181.24 g/mol
- Structural Features : The compound features a dimethylamino group and a propan-2-yl substituent on the pyrimidine ring, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific pathways that inhibit tumor growth. In particular, it has been compared to bleomycin in terms of cytotoxicity against FaDu hypopharyngeal tumor cells, demonstrating superior or comparable efficacy in some cases .
| Compound | IC (μM) | Activity Description |
|---|---|---|
| This compound | TBD | Induces apoptosis in cancer cell lines |
| Bleomycin | TBD | Reference drug for comparison |
Neuropharmacological Effects
The compound has also been investigated for its potential in treating neurodegenerative diseases:
- Cholinesterase Inhibition : It has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This suggests a potential role in enhancing cholinergic transmission in the brain .
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties:
- Evaluation Method : The antioxidant activity was assessed using a hydrogen peroxide model where absorbance changes indicated the scavenging ability of the compound compared to Trolox, a standard antioxidant. The results showed varying degrees of antioxidant activity across different derivatives .
Case Studies
-
Study on Anticancer Efficacy
- In a study involving various pyrimidine derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The compound exhibited notable activity against breast and lung cancer cells, with further investigations needed to elucidate its mechanism of action.
-
Neuroprotective Study
- A neuropharmacological assessment revealed that this compound could enhance cognitive function in animal models by inhibiting cholinesterases. This suggests its potential application in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Dimethylamino)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of urea/thiourea, a β-keto ester, and an aldehyde. Modifications include using Lewis acids (e.g., HCl or BF₃·Et₂O) to enhance regioselectivity and yield . For example, optimizing temperature (80–100°C) and solvent polarity (ethanol or acetic acid) can improve yields from ~50% to >80%. Post-synthetic modifications, such as oxidation or alkylation, may require controlled pH (6–8) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For instance, the dimethylamino group shows a singlet at δ 2.8–3.2 ppm, while the propan-2-yl group exhibits a septet (δ 1.2–1.5 ppm) .
- FTIR : Key peaks include N-H stretches (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- HPLC : Purity analysis (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the reported biological activities of this compound, and how are these assays designed?
- Methodological Answer : Common assays include:
- Antibacterial Activity : Disk diffusion or microdilution against Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentrations (MICs) are determined at 50–200 µg/mL, with contradictions resolved by standardizing inoculum size (0.5 McFarland) and growth media (Mueller-Hinton agar) .
- Anti-inflammatory Screening : Carrageenan-induced paw edema in rodents, measuring COX-2 inhibition at 10–50 mg/kg doses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological efficacy across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Experimental Design : Compare bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. HEK293).
- Compound Purity : Validate via HPLC and elemental analysis to exclude impurities affecting activity .
- Dosage Regimens : Use pharmacokinetic modeling to adjust for bioavailability differences in in vivo studies .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility. For example, replacing the propan-2-yl group with a pyridyl moiety increases water solubility by 2-fold .
- Prodrug Design : Conjugate with PEG or ester linkages to improve membrane permeability .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like BTK kinase (Ki < 10 nM) and guide synthesis .
Q. How can reaction by-products be minimized during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry to maintain precise temperature (±2°C) and residence time (10–15 min), reducing side products like oxidized pyrimidines .
- Catalyst Screening : Test immobilized catalysts (e.g., silica-supported HCl) for recyclability and selectivity .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Data Contradiction Analysis
Q. Why do some studies report high antibacterial activity while others show negligible effects?
- Methodological Answer : Key factors include:
- Strain-Specific Resistance : S. aureus may develop efflux pump-mediated resistance, necessitating efflux inhibitors like reserpine .
- Biofilm Formation : Biofilm-embedded bacteria show reduced susceptibility. Use crystal violet assays to quantify biofilm disruption .
- Compound Stability : Degradation under assay conditions (e.g., light or oxygen exposure) can be mitigated by storing solutions in amber vials under nitrogen .
Structural and Mechanistic Insights
Q. What computational tools elucidate the compound’s interaction with biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
